[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate
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Overview
Description
4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a methoxyphenyl group and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE typically involves the condensation of an aldehyde or ketone with a primary amine, followed by cyclization to form the oxazole ring. One common method involves the use of vanillin and p-anisidine as starting materials, which are reacted in a water solvent using a stirrer method . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors and automated synthesis equipment can enhance the yield and purity of the product. Additionally, the use of high-throughput screening techniques can optimize reaction conditions and identify the most effective catalysts for the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions with biological molecules, influencing their structure and function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE is unique due to its specific structural features, such as the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[4-[(2-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate |
InChI |
InChI=1S/C19H16N2O4/c1-13(22)24-19-16(12-20-15-10-6-7-11-17(15)23-2)21-18(25-19)14-8-4-3-5-9-14/h3-12H,1-2H3 |
InChI Key |
BYASTERBUAMEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(N=C(O1)C2=CC=CC=C2)C=NC3=CC=CC=C3OC |
Origin of Product |
United States |
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